[2-(Piperazin-1-yl)acetyl]urea
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Overview
Description
[2-(Piperazin-1-yl)acetyl]urea is a chemical compound that features a piperazine ring attached to an acetyl group, which is further connected to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Piperazin-1-yl)acetyl]urea typically involves the reaction of piperazine with acetyl chloride to form 2-(Piperazin-1-yl)acetyl chloride, which is then reacted with urea to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
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Step 1: Formation of 2-(Piperazin-1-yl)acetyl chloride
Reactants: Piperazine, Acetyl chloride
Conditions: Anhydrous conditions, presence of a base (e.g., triethylamine)
Reaction: [ \text{Piperazine} + \text{Acetyl chloride} \rightarrow \text{2-(Piperazin-1-yl)acetyl chloride} + \text{HCl} ]
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Step 2: Formation of this compound
Reactants: 2-(Piperazin-1-yl)acetyl chloride, Urea
Conditions: Mild heating, presence of a base
Reaction: [ \text{2-(Piperazin-1-yl)acetyl chloride} + \text{Urea} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reactants and control of reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
[2-(Piperazin-1-yl)acetyl]urea can undergo various chemical reactions, including:
Substitution Reactions: The urea moiety can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield piperazine, acetic acid, and urea.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Condensation Reactions: Aldehydes or ketones, often under mild heating.
Major Products Formed
Substitution Reactions: Substituted urea derivatives.
Hydrolysis: Piperazine, acetic acid, and urea.
Condensation Reactions: Schiff bases.
Scientific Research Applications
[2-(Piperazin-1-yl)acetyl]urea has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including potential drugs for neurological disorders.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of [2-(Piperazin-1-yl)acetyl]urea depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The piperazine ring can enhance the compound’s ability to cross biological membranes, while the urea moiety can form hydrogen bonds with target proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as an acetylcholinesterase inhibitor.
Piperazine derivatives: Commonly used in pharmaceuticals for their biological activity.
Uniqueness
[2-(Piperazin-1-yl)acetyl]urea is unique due to its specific combination of a piperazine ring and a urea moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H14N4O2 |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
N-carbamoyl-2-piperazin-1-ylacetamide |
InChI |
InChI=1S/C7H14N4O2/c8-7(13)10-6(12)5-11-3-1-9-2-4-11/h9H,1-5H2,(H3,8,10,12,13) |
InChI Key |
WAGZPQARTGINJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC(=O)N |
Origin of Product |
United States |
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